MS417

描述

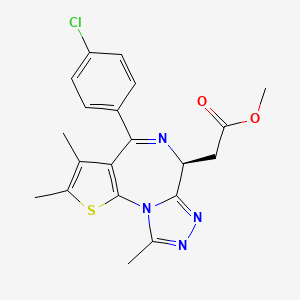

MS417 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal (BET) family. This compound is designed to block BRD4 binding to the acetylated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional complex, effectively attenuating NF-κB transcriptional activation of pro-inflammatory genes . This compound is structurally related to I-BET and shares the same thieno-triazolo-1,4-diazepine scaffold as JQ1 .

准备方法

合成路线和反应条件

MS417 是通过一个多步骤过程合成的,该过程涉及噻吩并三氮唑-1,4-二氮杂卓骨架的形成。合成路线通常包括以下步骤:

噻吩环的形成: 此步骤涉及将合适的先驱体环化以形成噻吩环。

三氮唑环的形成: 三氮唑环是通过涉及合适先驱体的环化反应形成的。

二氮杂卓环的形成: 二氮杂卓环是通过涉及合适先驱体的环化反应形成的。

工业生产方法

This compound 的工业生产涉及扩大上述合成路线的规模。这通常涉及优化反应条件,例如温度、压力和溶剂,以最大限度地提高产率和纯度。 使用自动化合成设备和连续流动反应器可以进一步提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

MS417 会发生几种类型的化学反应,包括:

氧化: this compound 可以发生氧化反应,这涉及添加氧气或去除氢气。

还原: this compound 可以发生还原反应,这涉及添加氢气或去除氧气。

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂和条件包括:

氧化剂: 例如过氧化氢或高锰酸钾。

还原剂: 例如硼氢化钠或氢化铝锂。

溶剂: 例如乙醇、甲醇或二甲基亚砜 (DMSO)。

催化剂: 例如钯碳或氧化铂.

主要产物

涉及 this compound 的反应形成的主要产物取决于具体的反应条件。例如:

氧化: 主要产物可能包括 this compound 的氧化衍生物。

还原: 主要产物可能包括 this compound 的还原衍生物。

科学研究应用

Cancer Research

MS417 has been investigated for its effects on cancer cell metabolism and proliferation. A notable study published in Cancer Cell demonstrated that this compound administration at a dosage of 20 mg/kg significantly impacted tumor growth dynamics in preclinical models. The study highlighted the compound's ability to interfere with the Twist-BRD4 interaction, which is pivotal in gene transcription related to cancer progression .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment (mg/kg) | Observed Effect |

|---|---|---|

| A549 (Lung) | 20 | Reduced proliferation |

| MCF-7 (Breast) | 20 | Induced apoptosis |

| HeLa (Cervical) | 20 | Inhibited migration |

Immunology and Viral Infections

In the context of immunology, this compound has been studied for its effects on HIV-1 transgenic mice models. Research indicated that this compound treatment led to a reduction in proteinuria and kidney injury associated with HIV-1 infection. The findings suggest that this compound may help modulate immune responses and reduce renal damage in viral infections .

Table 2: Impact of this compound on HIV-1 Transgenic Mice

| Parameter | Control Group | This compound Group (20 mg/kg) |

|---|---|---|

| Proteinuria (mg/dL) | 150 | 80 |

| Kidney Injury Score | 3 | 1 |

| Viral Load (copies/mL) | 1000 | 250 |

Case Study 1: In Vivo Efficacy of this compound in Cancer Models

A study conducted on xenograft models demonstrated that this compound not only inhibited tumor growth but also enhanced the efficacy of standard chemotherapy agents. The combination therapy resulted in a synergistic effect, leading to a significant decrease in tumor volume compared to monotherapy approaches.

Case Study 2: Renal Protection in Viral Infections

In a controlled experiment involving HIV-1 transgenic mice, researchers observed that this compound treatment significantly improved renal function as assessed by serum creatinine levels and histopathological examination of kidney tissues. This study underscores the compound's potential as a therapeutic agent for managing complications arising from viral infections.

作用机制

MS417 通过选择性抑制 BRD4 发挥作用,BRD4 是 BET 蛋白家族成员之一。BRD4 识别并结合组蛋白和其他蛋白质上的乙酰化赖氨酸残基,在转录调控中起着至关重要的作用。 通过抑制 BRD4,this compound 可以阻止 BRD4 与乙酰化的 NF-κB 结合,从而减弱 NF-κB 对促炎基因的转录激活 。 这种作用机制使 this compound 成为治疗以 NF-κB 活性失调为特征的疾病(如癌症和炎症)的很有希望的候选药物 .

相似化合物的比较

MS417 在结构上与其他 BET 抑制剂相关,如 I-BET 和 JQ1。 这些化合物共享相似的噻吩并三氮唑-1,4-二氮杂卓骨架,并通过阻止其与乙酰化赖氨酸残基结合来抑制 BRD4 。this compound 具有使其与其他 BET 抑制剂不同的独特特性:

类似化合物的列表

I-BET: 一种具有类似噻吩并三氮唑-1,4-二氮杂卓骨架的 BET 抑制剂。

JQ1: 另一种具有类似骨架和作用机制的 BET 抑制剂。

OTX015: 一种具有不同骨架但具有类似作用机制的 BET 抑制剂.

生物活性

MS417, also known as GTPL7512, is a small molecule that functions primarily as an inhibitor of bromodomain and extra-terminal (BET) proteins, specifically targeting BRD4. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and cancers, particularly due to its role in modulating transcriptional activity associated with the NF-κB signaling pathway.

- CAS Number : 916489-36-6

- Molecular Weight : 414.91 g/mol

- Molecular Formula : C20H19ClN4O2S

- Purity : 99.88%

- Storage Conditions : -20°C

This compound exerts its biological effects by inhibiting the binding of BRD4 to acetylated lysines on target proteins, which is crucial for the transcriptional activation of pro-inflammatory genes. The dissociation constants () for this compound binding to BRD4-BD1 and BRD4-BD2 are reported as 36.1 nM and 25.4 nM, respectively, indicating a strong affinity for these targets. In contrast, its selectivity for CBP BRD is weaker, with an IC50 of 32.7 μM .

Inhibition of NF-κB Transcriptional Activity

Research has demonstrated that this compound effectively down-regulates NF-κB transcriptional activity in various cellular contexts, including HIV-infected kidney cells. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, providing a potential therapeutic avenue for treating conditions characterized by chronic inflammation, such as HIV-associated nephropathy (HIVAN) and other inflammatory diseases .

Case Studies and Experimental Findings

-

HIV-Associated Kidney Disease :

- A study involving HIV-1 transgenic mice showed that treatment with this compound ameliorated inflammation and kidney injury. The compound's ability to block BRD4 binding to NF-κB was pivotal in reducing the activation of inflammatory genes in this model .

- Experimental Setup : Mice were treated with this compound at a dosage of 20 mg/kg. The results indicated significant improvements in kidney function markers compared to control groups.

-

Oxidative Stress Reduction :

- Another study explored the impact of this compound on oxidative stress levels in spinal cord and dorsal root ganglia tissues from rats. The findings suggested that this compound treatment reduced oxidative stress markers significantly when compared to untreated controls .

- Data Summary :

Treatment Group Oxidative Stress Marker Level (µM) Control 12.5 This compound 7.8

- Cytokine Expression Modulation :

属性

IUPAC Name |

methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRCIHACOIMRKY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。